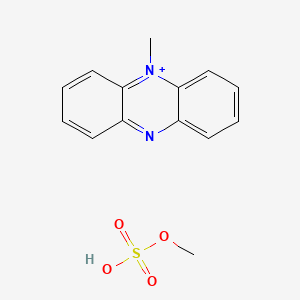

Phenazine (methosulfate)

Description

BenchChem offers high-quality Phenazine (methosulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenazine (methosulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H15N2O4S+ |

|---|---|

Molecular Weight |

307.35 g/mol |

IUPAC Name |

methyl hydrogen sulfate;5-methylphenazin-5-ium |

InChI |

InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1; |

InChI Key |

RXGJTUSBYWCRBK-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)O |

Origin of Product |

United States |

Historical Development and Foundational Discoveries in Phenazine Methosulfate Research

Early Synthesis and Initial Chemical Characterization

The first synthesis of phenazine (B1670421) methosulfate was achieved in 1913 by Kehrmann and Havas, who produced the compound from phenazine and dimethylsulfate. arxiv.orgnih.gov PMS is a cationic, hydrophilic molecule that is widely utilized as an intermediate redox reagent. arxiv.orgnih.gov It is capable of accepting electrons from reduced dehydrogenase coenzymes, such as NADH and NADPH, and transferring them to other molecules, like tetrazolium salts. arxiv.orgnih.gov

A key characteristic of PMS is its ability to exist in both an oxidized and a reduced state, each with distinct properties. The oxidized form, the cationic PMS, is yellow and exhibits green fluorescence under UV excitation (340 nm) with an emission peak at 526 nm. arxiv.orgnih.govresearchgate.net When PMS is reduced, it forms the neutral, colorless derivative known as methyl-phenazine (MPH). arxiv.orgnih.gov MPH is hydrophobic and shows blue fluorescence with an emission peak around 465 nm. arxiv.orgnih.govresearchgate.net This change in fluorescence and solubility upon reduction is fundamental to many of its applications. arxiv.orgarxiv.org The reoxidation of methyl-phenazine back to PMS can also occur. arxiv.orgresearchgate.net

Table 1: Physicochemical Properties of Phenazine Methosulfate (PMS) and its Reduced Form (Methyl-phenazine, MPH) This table is interactive. You can sort the columns by clicking on the headers.

| Property | Phenazine Methosulfate (PMS) | Methyl-phenazine (MPH) |

|---|---|---|

| Form | Oxidized Cation | Reduced Derivative |

| Color | Yellow | Colorless |

| Solubility | Hydrophilic | Hydrophobic |

| Fluorescence (Ex: 340 nm) | Green (λem: 526 nm) arxiv.orgnih.gov | Blue (λem: 465 nm) arxiv.orgnih.gov |

| UV Absorption (Amax) | 387.5 nm sigmaaldrich.com | N/A |

Pioneering Applications in Dehydrogenase Histochemistry and Cytochemistry

Following its synthesis, PMS found a significant application in the field of histochemistry, particularly for the localization of dehydrogenase enzymes. arxiv.orgnih.gov Early work by researchers like Dickens, McIlwain, Farber, and Bueding established its use in these techniques. arxiv.org In dehydrogenase histochemistry, PMS functions as a redox reagent that couples the oxidation of reduced coenzymes (like NADH or NADPH, produced by dehydrogenases) to the reduction of tetrazolium salts. arxiv.orgnih.govresearchgate.net This reaction produces intensely colored, insoluble formazans at the site of enzyme activity, allowing for the histochemical localization of specific dehydrogenases. arxiv.orgnih.govnih.gov

The process involves PMS accepting electrons from flavoproteins, such as succinic dehydrogenase, or non-enzymatically from NAD(P)H. arxiv.orgnih.gov The resulting reduced PMS (methyl-phenazine) then donates these electrons to a tetrazolium salt, reducing it to a colored formazan (B1609692). arxiv.orgnih.gov This method became a cornerstone for studying the activity of various dehydrogenases within tissues and cells. nih.govnih.gov

Evolution of Phenazine (Methosulfate)'s Role in Photosynthesis Research

The utility of PMS extended into the realm of photosynthesis research. arxiv.orgnih.gov It was identified as a cofactor for cyclic electron transport in isolated chloroplasts and algal cells. illinois.eduacs.org In this role, PMS acts as an electron carrier, facilitating a cyclic flow of electrons around photosystem I. This process is linked to the generation of a proton gradient across the thylakoid membrane, which drives ATP synthesis (photophosphorylation) without the net production of NADPH or the evolution of oxygen. illinois.edu

Studies showed that PMS can influence chlorophyll (B73375) a fluorescence. illinois.edu At low concentrations, it can hasten the rate of electron flow, while at higher concentrations, it quenches fluorescence. illinois.edu The use of PMS in conjunction with inhibitors like dichlorophenyl dimethyl urea (B33335) (DCMU) helped researchers to dissect the different electron transport pathways in photosynthesis. illinois.edu Its ability to act as an electron donor in photosynthetic experiments, particularly for the reduction of cytochrome c, further solidified its importance as a tool in this field. mpbio.com More recently, PMS has been used in the gram-scale flow photosynthesis of deuterium-labeled pyocyanin (B1662382) in water. researcher.liferesearchgate.net

Early Investigations into Cytochrome System Dynamics

Early investigations into the mitochondrial respiratory chain benefited from the use of phenazine methosulfate. nih.gov PMS is a mobile electron carrier that can interact with the electron transport chain at multiple points. mdpi.com It has the ability to accept electrons from Complex II (succinate dehydrogenase) and transfer them to other acceptors. nih.gov

A significant finding was that PMS exhibits a dual affinity: it can pass electrons to its typical substrate in histochemistry, nitro blue tetrazolium (NBT), or it can transfer them to Complex IV (cytochrome c oxidase, COX). nih.gov In systems with functional COX, PMS preferentially donates electrons to molecular oxygen via the cytochrome system. nih.gov However, if COX activity is inhibited or absent, PMS will reduce NBT to formazan. nih.gov This characteristic allows PMS to be used in assays to identify COX-deficient cells. nih.gov Furthermore, the reduced form of PMS can serve as an electron donor to reduce cytochrome c. mpbio.com It can also be used to determine the orientation of reconstituted cytochrome cbb3 in proteoliposomes. pnas.org

Expansion of Phenazine (Methosulfate) Applications in Microbial Metabolism Studies

The study of phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, has provided context for the applications of synthetic derivatives like PMS. nih.govresearchgate.net Natural phenazines play multiple roles in microbial physiology, including acting as electron shuttles, modifying the cellular redox state, and contributing to biofilm formation. nih.govresearchgate.net

PMS, as a synthetic phenazine, has been used to probe these processes. In Pseudomonas aeruginosa, for example, studies have shown that phenazines can divert electrons from the respiratory chain. biorxiv.org The effect of phenazines on respiratory activity and electron flow depends on the available carbon source and the composition of the electron transport chain. biorxiv.orgnih.gov For instance, during growth on substrates like succinate (B1194679), phenazines can inhibit the reduction of tetrazolium dyes, suggesting they are shunting electrons away from the main respiratory pathway. biorxiv.org These studies, using tools like PMS, have highlighted the plasticity of bacterial metabolism and the integral role of redox-active compounds in their ecological fitness. nih.govresearchgate.net

Fundamental Biochemical Mechanisms of Phenazine Methosulfate Action

Electron Transfer and Redox Cycling Mechanisms

The cornerstone of PMS's biochemical activity is its ability to undergo reversible oxidation and reduction, a process commonly referred to as redox cycling. researchgate.net This cycling allows it to shuttle electrons between different molecules, thereby facilitating reactions that might otherwise occur slowly or not at all.

Interconversion Dynamics of Oxidized and Reduced Phenazine (B1670421) (Methosulfate) Forms (PMS⁺ and PMSH)

Phenazine (methosulfate) exists in two primary redox states: an oxidized form (PMS⁺) and a reduced form (PMSH). The oxidized state, PMS⁺, is characterized by its yellow color, while the reduced form, PMSH (also referred to as methyl-phenazine or 5,10-dihydro-5-methylphenazine), is colorless. chemicalbook.insigmaaldrich.com The interconversion between these two forms is the basis of its function as an electron carrier. PMS⁺ can accept electrons from a donor molecule, becoming reduced to PMSH. chemicalbook.in Subsequently, the colorless PMSH can donate these electrons to an acceptor molecule, thereby being re-oxidized back to the yellow PMS⁺. chemicalbook.inarxiv.org This cycle can repeat, allowing a small amount of PMS to facilitate a significant transfer of electrons. The reduced form, PMSH, is noted to be hydrophobic and has low solubility in aqueous solutions. arxiv.org It is also readily reoxidized by molecular oxygen. chemicalbook.inarxiv.org

The redox potential (E₀') of PMS at pH 7.0 and 30°C is +0.080 V, which positions it to interact with a wide range of biological redox couples. chemicalbook.in The spectral properties of these forms are distinct; the oxidized form (PMS⁺) has a maximum absorbance at 387 nm. sigmaaldrich.comfrontiersin.org

Investigation of Single- and Two-Electron Transfer Pathways

The reduction of PMS⁺ and the subsequent oxidation of PMSH can proceed through either single- or two-electron transfer pathways. researchgate.netmdpi.comrsc.org Research indicates that PMS can undergo a two-electron reduction to form the fully reduced PMSH. rsc.org However, it can also participate in single-electron transfer reactions, leading to the formation of a free radical intermediate, the semiquinone PMS·. researchgate.netrsc.org This reactivity allows PMS to engage in complex redox chemistry. For instance, reductively driven PMS redox cycling, involving either single- or two-electron transfers, can lead to the production of reactive oxygen species (ROS), such as the superoxide (B77818) radical anion, when oxygen is the electron acceptor. researchgate.netmdpi.comnih.gov

Cyclic voltammetry studies have provided evidence for two consecutive single-electron transfer steps in the redox cycling of PMS. researchgate.net This stepwise transfer highlights the compound's ability to act as a versatile redox mediator, capable of interacting with both one-electron and two-electron donors and acceptors.

Elucidation of Electron Acceptor and Carrier Functionality

Phenazine (methosulfate) is widely recognized for its role as an artificial electron acceptor and carrier in various enzymatic and cellular systems. pubcompare.aichemicalbook.insigmaaldrich.com In its oxidized state (PMS⁺), it can accept electrons from a variety of biological electron donors. chemicalbook.inarxiv.org Once reduced to PMSH, it then acts as an electron donor, transferring the accepted electrons to a final acceptor molecule. chemicalbook.inmpbio.com This carrier functionality is pivotal in many experimental setups. For example, PMS is frequently used to couple the oxidation of reduced coenzymes, such as NADH or NADPH, to the reduction of tetrazolium salts, which results in the formation of a colored formazan (B1609692) product, a common method in cell viability assays. arxiv.orgomanchem.com It can also transfer electrons to other acceptors like cytochrome c, indophenols, and molecular oxygen. chemicalbook.insigmaaldrich.commpbio.com

Interactions with Endogenous Biological Reductants

The ability of PMS to function as an electron carrier is intrinsically linked to its interaction with endogenous reducing agents within biological systems. These interactions are fundamental to its application in studying various metabolic pathways and enzyme activities.

NAD(P)H-Mediated Reduction Processes

Phenazine (methosulfate) is readily reduced non-enzymatically by the reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). chemicalbook.inarxiv.orgmpbio.comomanchem.com This reaction is a key aspect of its mechanism of action in many biochemical assays. chemicalbook.inomanchem.com PMS effectively acts as an oxidant for NAD(P)H, accepting electrons to become reduced to PMSH, while NAD(P)H is oxidized to NAD(P)⁺. tandfonline.comtandfonline.com This non-enzymatic reduction is a rapid process and forms the basis for using PMS to measure the activity of NAD(P)H-dependent dehydrogenases. arxiv.orgnih.gov By coupling the production of NAD(P)H by these enzymes to the PMS-mediated reduction of a colored indicator, the enzyme's activity can be quantified spectrophotometrically. omanchem.com

| Feature | Description |

| Reactants | Phenazine (methosulfate) (PMS⁺), NAD(P)H |

| Products | Reduced Phenazine (methosulfate) (PMSH), NAD(P)⁺ |

| Nature of Reaction | Non-enzymatic redox reaction |

| Significance | Forms the basis for assays of NAD(P)H-dependent dehydrogenases. arxiv.orgomanchem.comnih.gov |

Flavoprotein-Dependent Reduction, with emphasis on Succinate (B1194679) Dehydrogenase

In addition to its non-enzymatic reduction by NAD(P)H, phenazine (methosulfate) can also be reduced by flavoproteins. sigmaaldrich.comarxiv.orgmpbio.com A prominent example of this is its interaction with succinate dehydrogenase (also known as Complex II of the mitochondrial electron transport chain). arxiv.orgmdpi.com Succinate dehydrogenase is a flavoprotein that contains a covalently bound flavin adenine dinucleotide (FAD) cofactor. mdpi.com PMS can act as an artificial electron acceptor for succinate dehydrogenase, intercepting electrons from the enzyme's reduced FAD cofactor. mdpi.com This allows for the measurement of succinate dehydrogenase activity independently of the rest of the electron transport chain. mdpi.com The enzyme catalyzes the oxidation of succinate to fumarate, and the electrons generated are transferred to PMS, reducing it to PMSH. mdpi.com This PMSH can then reduce a terminal electron acceptor, such as a tetrazolium salt, for colorimetric detection. mdpi.com

| Enzyme | Electron Donor | Electron Acceptor |

| Succinate Dehydrogenase | Succinate | Phenazine (methosulfate) (PMS) |

Reduction by Non-Enzymatic Biological Molecules

Phenazine methosulfate (PMS) can be reduced non-enzymatically by a variety of biological molecules, a process central to its function as an electron carrier in biochemical assays. mpbio.commpbio.comsigmaaldrich.com This reduction involves the transfer of electrons to the oxidized, yellow-colored PMS, converting it to its colorless, reduced form, methyl-phenazine (MPH). sigmaaldrich.comarxiv.orgnih.gov This property allows it to couple with various redox reactions in laboratory settings.

A range of non-enzymatic biological molecules have been demonstrated to reduce PMS, including:

Ascorbate (B8700270) (Vitamin C): Ascorbic acid is a well-known reducing agent and has been shown to reduce PMS. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.gov This reaction is utilized in certain assays, such as determining nitric oxide reductase activity. mpbio.commpbio.comsigmaaldrich.com In studies of the denitrifying bacterium Pseudomonas perfectomarinus, the reduction of nitric oxide to nitrous oxide was achieved using an ascorbate-reduced PMS system as the electron donor. nih.govird.fr

Vitamin K: Reduced forms of Vitamin K can also serve as electron donors for the non-enzymatic reduction of PMS. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.gov

Reduced Ubiquinones: These lipid-soluble electron carriers, integral to the mitochondrial respiratory chain, are capable of reducing PMS non-enzymatically. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.gov In experiments with chromatophores from Rhodospirillum rubrum, the photooxidation of reduced PMS was linked to the reduction of added ubiquinone. capes.gov.brpnas.org

Dithionite (B78146): Sodium dithionite is a powerful reducing agent that readily reduces PMS. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.gov This reaction has been used in various experimental systems, including the generation of a proton gradient across liposome (B1194612) bilayers where dithionite served as the electron donor and PMS as the electron carrier. researchgate.net It has also been used to treat isolated cytochrome c1 to remove endogenous reducing equivalents. nih.gov

Sodium Borohydride: This chemical reducing agent is also effective in the non-enzymatic reduction of PMS. mpbio.commpbio.comsigmaaldrich.comarxiv.orgnih.govosdd.netbiorxiv.org

The general mechanism involves the direct transfer of electrons from these donor molecules to PMS, resulting in the formation of the reduced, uncharged methyl-phenazine. The ease of this reduction by common biological and chemical reductants underscores the utility of PMS as an electron carrier in diverse biochemical and cellular studies. sigmaaldrich.comarxiv.org

Reactive Oxygen Species Generation via Phenazine (Methosulfate) Redox Cycling

A key aspect of phenazine methosulfate's (PMS) biochemical activity is its ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). researchgate.netnih.gov This occurs when the reduced form of PMS (methyl-phenazine) transfers electrons to molecular oxygen, regenerating the oxidized PMS and producing superoxide radical anions. researchgate.netmdpi.com This redox cycling makes PMS a potent tool for inducing oxidative stress in cellular systems. frontiersin.org

Formation and Detection of Superoxide Radical Anions

The generation of superoxide radicals (O₂⁻•) by the PMS system is a well-documented phenomenon. researchgate.netmdpi.comfrontiersin.org In the presence of an electron donor, such as NADH or NADPH, PMS is reduced. biofargo.com The reduced PMS can then react with molecular oxygen in a one-electron transfer reaction to form the superoxide anion radical. researchgate.netnih.govmdpi.com This non-enzymatic system, often referred to as the PMS-NADH system, is a common method for generating superoxide radicals in experimental settings. brieflands.comljmu.ac.ukresearchgate.net

Several methods are employed to detect the formation of these superoxide radicals:

Nitroblue Tetrazolium (NBT) Reduction Assay: This is a widely used spectrophotometric method. mdpi.combrieflands.com Superoxide radicals reduce the yellow, water-soluble NBT to a blue, water-insoluble formazan product, which can be quantified by measuring the absorbance at a specific wavelength. mdpi.combrieflands.com The specificity of this reaction for superoxide can be confirmed by its inhibition with superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals. mdpi.comnih.gov However, it's noted that NBT can also be reduced anaerobically by the NADH and PMS system, which can complicate the interpretation of results. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: This technique, also known as Electron Paramagnetic Resonance (EPR), provides a more direct method for detecting and identifying free radicals. researchgate.netresearchgate.netsrce.hrmdpi.com To detect short-lived radicals like superoxide, a spin-trapping agent such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is used. researchgate.netresearchgate.netmdpi.com DMPO reacts with the superoxide radical to form a more stable spin adduct (DMPO-OOH), which can then be detected by the ESR spectrometer, providing characteristic spectral data for the trapped radical. researchgate.net

Cytochrome c Reduction: The reduction of ferricytochrome c to ferrocytochrome c by superoxide radicals can also be used as an indicator of superoxide formation. This reaction can be monitored spectrophotometrically. The inhibition of this reduction by SOD confirms the involvement of superoxide.

Other Colorimetric Sensors: Novel colorimetric sensors have been developed, such as those using N,N-Dimethyl-p-phenylene diamine (DMPD), which is oxidized by superoxide to a colored radical cation. researchgate.net

Table 1: Methods for Detecting Superoxide Anions Generated by Phenazine Methosulfate

| Detection Method | Principle | Key Features |

|---|---|---|

| Nitroblue Tetrazolium (NBT) Assay | Spectrophotometric measurement of formazan produced by the reduction of NBT by superoxide. mdpi.combrieflands.com | Widely used, but can be prone to interferences. nih.gov Specificity confirmed by inhibition with SOD. mdpi.comnih.gov |

| Electron Spin Resonance (ESR) Spectroscopy | Direct detection of paramagnetic species. Requires a spin trap (e.g., DMPO) to form a stable adduct with the superoxide radical. researchgate.netresearchgate.net | Highly specific and provides structural information about the radical. srce.hr |

| Cytochrome c Reduction | Spectrophotometric monitoring of the reduction of cytochrome c by superoxide. | Specificity is confirmed by inhibition with SOD. |

| N,N-Dimethyl-p-phenylene diamine (DMPD) Sensor | Colorimetric detection based on the oxidation of DMPD by superoxide to a colored product. researchgate.net | A newer method designed to overcome some limitations of the NBT assay. researchgate.net |

Investigation of Oxidative Stress Induction Pathways

The generation of superoxide by PMS-mediated redox cycling is a primary mechanism through which it induces oxidative stress in cells. frontiersin.orgnih.gov This initial formation of superoxide can trigger a cascade of events leading to broader cellular damage. Superoxide itself can damage biomolecules, or it can be converted to other, more reactive ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). mdpi.com

Research has shown that exposing cells to PMS leads to the activation of various oxidative stress response pathways:

Activation of Transcription Factors: Studies have demonstrated that PMS treatment can activate transcription factors sensitive to cellular redox status. For instance, in human umbilical vein endothelial cells (HUVEC), interaction with PMS-treated red blood cells led to the activation of NF-κB, a key regulator of inflammatory and stress responses. nih.gov In bacterial systems like Streptomyces coelicolor, PMS has been shown to be an effective redox-active compound that directly activates the SoxR transcription factor, which controls a regulon of genes involved in defense against oxidative stress. frontiersin.orgresearchgate.net

Upregulation of Stress Response Genes: The activation of transcription factors like NF-κB and SoxR leads to the increased expression of genes that help the cell cope with oxidative damage. In human melanoma cells, PMS treatment resulted in the transcriptional upregulation of genes associated with heat shock (e.g., HSPA6, HSPA1A), oxidative stress (e.g., HMOX1 encoding heme oxygenase-1), and genotoxic stress (e.g., EGR1, GADD45A). mdpi.com Immunoblot analysis confirmed the upregulation of key redox-regulating proteins such as NRF2, HO-1, and HSP70. mdpi.com

Alteration of Cellular Redox State: PMS directly impacts the cellular redox balance by oxidizing crucial reducing equivalents like NADH and NADPH. nih.govtandfonline.com This shift in the NAD(P)+/NAD(P)H ratio can have widespread effects on metabolic pathways that are dependent on these cofactors, such as the pentose (B10789219) phosphate pathway and glycolysis. nih.gov In the context of hyperglycemic conditions, PMS was shown to alter the NAD+/NADH and NADP+/NADPH ratios, thereby affecting flux through the polyol pathway and various glycolytic control points. nih.gov

Mitochondrial Dysfunction: Mitochondria are a primary target of PMS-induced oxidative stress. The redox cycling of PMS can abstract electrons from the mitochondrial respiratory chain, leading to increased superoxide production within the mitochondria. nih.gov This can result in mitochondrial damage, including diminished transmembrane potential and reduced oxygen consumption rates, ultimately contributing to apoptosis. mdpi.com

Table 2: Investigated Pathways of Oxidative Stress Induced by Phenazine Methosulfate

| Pathway | Key Findings | Model System(s) |

|---|---|---|

| Transcription Factor Activation | Activation of NF-κB. nih.gov Activation of SoxR. frontiersin.org | Human Endothelial Cells (HUVEC). nih.govStreptomyces coelicolor. frontiersin.org |

| Stress Gene Upregulation | Increased expression of HMOX1, HSPA6, GADD45A. mdpi.com Upregulation of NRF2, HO-1, HSP70 proteins. mdpi.com | Human Melanoma Cells. mdpi.com |

| Cellular Redox State Alteration | Changes in NAD+/NADH and NADP+/NADPH ratios. nih.gov Impact on glycolysis and pentose phosphate pathway. nih.gov | Rat Lens. nih.gov |

| Mitochondrial Dysfunction | Increased mitochondrial superoxide production. mdpi.com Decreased mitochondrial membrane potential and oxygen consumption. mdpi.com | Human Melanoma Cells. mdpi.com |

Applications in Enzymology and Enzyme Kinetics Research Utilizing Phenazine Methosulfate

Dehydrogenase Enzyme Systems Analysis

PMS plays a crucial role in the analysis of dehydrogenase enzyme systems. researchgate.netmpbio.comnih.govnih.gov Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring electrons to an acceptor, typically a coenzyme such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or flavin adenine dinucleotide (FAD). The use of PMS in these assays allows for the convenient spectrophotometric measurement of enzyme activity. researchgate.net

In dehydrogenase assays, PMS serves as an artificial electron acceptor, mediating the transfer of electrons from the reduced coenzyme (NADH or NADPH) generated by the dehydrogenase to a final indicator dye. researchgate.netmpbio.comnih.gov This is particularly valuable in a spectrophotometric assay first described by Anthony and Zatman for determining the kinetic parameters of enzymes like methanol (B129727) dehydrogenases. researchgate.net The oxidized form of PMS is typically yellow, while its reduced form is colorless. This property, however, is not the primary basis for its use in many assays. Instead, the reduced PMS is readily re-oxidized by a final electron acceptor, often a tetrazolium salt or an indophenol (B113434) dye, leading to a measurable color change. researchgate.netmpbio.com

It is important to note that under certain experimental conditions, such as in pre-reduced states, PMS may act as an electron donor, which can lead to interference in the assay. Additionally, PMS solutions can be sensitive to light, which may cause degradation and affect the reproducibility of results. researchgate.net Specifically, light can induce demethylation of PMS, yielding formaldehyde (B43269) and phenazine (B1670421). researchgate.net Therefore, careful handling and the use of appropriate controls are essential for accurate and reliable measurements.

The mechanism by which PMS couples the reduction of coenzymes to the reduction of tetrazolium salts is a key aspect of its application in enzymatic activity detection. researchgate.netmpbio.comnih.govnih.gov The process can be summarized in the following steps:

The dehydrogenase enzyme catalyzes the oxidation of its substrate, transferring electrons to a coenzyme (e.g., NAD+), resulting in its reduced form (NADH).

PMS then acts as an intermediate electron carrier, accepting electrons from the reduced coenzyme (NADH) and becoming reduced itself (PMSH). This reaction is non-enzymatic. chemicalbook.in

The reduced PMS (PMSH) readily donates these electrons to a final electron acceptor, which is often a tetrazolium salt. mpbio.comnih.gov

The reduction of the tetrazolium salt (e.g., p-iodonitrotetrazolium violet - INT) produces a colored, water-insoluble formazan (B1609692). nih.govnih.gov The intensity of the color produced is directly proportional to the amount of formazan formed, which in turn is proportional to the activity of the dehydrogenase enzyme.

Table 1: Electron Transfer Cascade in Dehydrogenase Assays Using PMS

| Step | Electron Donor | Electron Acceptor | Product | Observable Change |

|---|---|---|---|---|

| 1 | Substrate | NAD+ / FAD | Oxidized Substrate + NADH / FADH2 | - |

| 2 | NADH / FADH2 | PMS (oxidized) | NAD+ / FAD + PMS (reduced) | - |

| 3 | PMS (reduced) | Tetrazolium Salt | PMS (oxidized) + Formazan | Color Formation |

PMS has been instrumental in the development of assays for and the characterization of a variety of specific dehydrogenase activities. mpbio.comnih.govnih.gov Its ability to act as an efficient electron carrier has made it a valuable tool in diverse areas of biochemical research. mpbio.com

Phenazine methosulfate is utilized in the development of assays for tyrosine transaminase. mpbio.comnih.gov While the primary reaction of tyrosine transaminase does not directly involve a dehydrogenase, subsequent coupled enzymatic reactions that do produce a reduced coenzyme can be measured using PMS and a tetrazolium salt. This indirect measurement allows for the quantification of tyrosine transaminase activity. mpbio.com

A significant application of PMS is in the enzymatic determination of ethanol (B145695) in biological samples, such as serum. mpbio.comnih.govnih.gov This colorimetric micromethod relies on the enzyme alcohol dehydrogenase to catalyze the conversion of ethanol to acetaldehyde. nih.gov In this reaction, NAD+ is reduced to NADH. The NADH formed then transfers its electrons via the PMS-INT system to produce a stable red formazan that absorbs light at 505 nm. nih.gov This method has been shown to correlate well with other enzymatic-UV methods and demonstrates good precision and recovery. nih.gov

Table 2: Key Parameters of the Enzymatic Determination of Ethanol using PMS-INT

| Parameter | Value |

|---|---|

| Enzyme | Alcohol Dehydrogenase |

| Electron Carrier | Phenazine Methosulfate (PMS) |

| Final Electron Acceptor | p-Iodonitrotetrazolium Violet (INT) |

| Product Measured | Red Formazan |

| Wavelength of Maximum Absorbance | 505 nm |

| Correlation with UV method (r-value) | 0.98 |

| Precision (95% limits) | +/- 6.6% |

| Average Recovery | 99% |

Data from a study on the determination of ethanol in serum. nih.gov

PMS is also employed in studies of glucose dehydrogenase activity. nih.govnih.govresearchgate.net In this context, glucose dehydrogenase oxidizes glucose to gluconolactone, and the electrons are transferred to an acceptor. tandfonline.com PMS can act as an artificial electron acceptor in these assays, often in conjunction with another indicator like 2,6-dichlorophenolindophenol (DCIP). researchgate.netresearchgate.net The activity of membrane-bound D-glucose dehydrogenase from Pseudomonas species has been characterized using PMS, where its reductase activity was observed in the alkaline pH range. tandfonline.com Studies have also utilized the PMS-DCIP system to compare the specific activities of glucose dehydrogenase in different bacterial strains. researchgate.net

The reaction mechanism in the presence of DCIP involves the reduction of PMS by glucose dehydrogenase, followed by the re-oxidation of the reduced PMS by DCIP, leading to a decrease in the absorbance of the blue DCIP. researchgate.net This allows for the spectrophotometric monitoring of glucose dehydrogenase activity.

Characterization of Specific Dehydrogenase Activities

Steroid Δ4-5β-Dehydrogenase Investigations

Phenazine methosulfate plays a crucial role in the study of steroid Δ4-5β-dehydrogenase, an enzyme involved in the degradation of bile salts and other steroids. capes.gov.brnih.gov This enzyme catalyzes the introduction of a Δ4-double bond into the A-ring of 5β-steroids. capes.gov.brnih.gov In assays for this dehydrogenase, PMS acts as an intermediate electron acceptor, transferring hydrogen from the steroid substrate to an indicator molecule like cytochrome c. capes.gov.br The subsequent reduction of cytochrome c can be measured spectrophotometrically, providing a means to quantify the enzyme's activity. capes.gov.br

Research on a novel 5β-Δ4-ketosteroid dehydrogenase (5β-Δ4-KSTD1) from the bile-salt degrading bacterium Sphingobium sp. strain Chol11 utilized PMS in its characterization. nih.gov The purified enzyme demonstrated specificity for 5β-steroids and its activity was confirmed through its ability to reduce PMS. capes.gov.brnih.gov

Succinate (B1194679) Dehydrogenase Kinetic and Spectrophotometric Assays

Phenazine methosulfate is a key reagent in kinetic and spectrophotometric assays of succinate dehydrogenase (SDH), a crucial enzyme complex of the mitochondrial electron transport chain and the tricarboxylic acid cycle. profacgen.comtsijournals.com SDH catalyzes the oxidation of succinate to fumarate. profacgen.comtsijournals.com In these assays, PMS functions as an artificial electron acceptor, mediating the transfer of electrons from SDH to a secondary acceptor, often a dye like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt such as iodonitrotetrazolium (B1214958) chloride (INT). profacgen.comtsijournals.comnih.gov

The reduction of the secondary acceptor, which is visually indicated by a color change, is measured spectrophotometrically to determine SDH activity. profacgen.comtsijournals.com For example, the reduction of the blue dye DCPIP results in a loss of color, and the rate of this change is proportional to the enzyme's activity. tsijournals.com Similarly, the reduction of INT produces a colored formazan product. researchgate.net

Kinetic studies have compared the efficiency of PMS with other artificial electron acceptors. For soluble, reconstitutively active succinate dehydrogenase, the activity values estimated with PMS are nearly the same as those with ferricyanide. nih.gov The use of PMS in these assays allows for the determination of important kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzyme. nih.govusu.edu

Table 1: Comparison of Artificial Electron Acceptors in Succinate Dehydrogenase Assays

| Electron Acceptor | Relative Activity | Reference |

|---|---|---|

| Phenazine Methosulfate | Comparable to Ferricyanide | nih.gov |

| Ferricyanide | Comparable to PMS | nih.gov |

| WB (semiquindiimine radical) | ~Twice as high as PMS/Ferricyanide | nih.gov |

Lactic Dehydrogenase Cytochemical Localization Research

Phenazine methosulfate has been instrumental in advancing the cytochemical localization of lactic dehydrogenase (LDH), particularly in tissues like white skeletal muscle where conventional methods have limitations. nih.govscispace.com A major challenge in localizing LDH is its high solubility, which can lead to its diffusion out of tissue sections during incubation. nih.gov

To overcome this, a modified method was developed that incorporates PMS into the incubation medium. nih.govscispace.com The addition of PMS makes the staining system independent of the tissue's endogenous diaphorase, an enzyme that would otherwise be necessary to transfer electrons from NADH to the tetrazolium salt used for visualization (e.g., Nitro-BT). nih.gov This direct transfer of electrons via PMS significantly enhances the staining intensity and precision of LDH localization. nih.gov By applying the incubation mixture in a thin gelatin film, the leakage of LDH from the tissue is also minimized. nih.govscispace.com This improved methodology has allowed for the detailed localization of LDH within the sarcoplasmic reticulum of muscle fibers. nih.gov

Methodological Optimization Strategies for Dehydrogenase Assays

Optimizing dehydrogenase assays that use phenazine methosulfate is crucial for obtaining accurate and reproducible results. Several factors can influence the assay's performance, including the concentrations of PMS and the tetrazolium salt, pH, buffer composition, and incubation time. nih.govnih.gov

For instance, in a colorimetric assay for lactate (B86563) dehydrogenase-B (LDH-B), an incomplete factorial design was used to systematically optimize these parameters. nih.gov The assay relies on the PMS-mediated reduction of nitroblue tetrazolium (NBT) to formazan, which produces a color change. nih.govresearchgate.net The study found that careful adjustment of buffer type, pH, salt concentration, and incubation time was essential for maximizing the assay's sensitivity and reliability. nih.gov

Another optimization strategy involves the use of a different electron carrier, 1-methoxyphenazine (B1209711) methosulfate (MPMS), which can be used in LDH release assays. nih.gov Optimization of these assays also includes considering the potential for interference from substances in the sample. For example, detergents present in cell lysates can interfere with the assay, necessitating a protein precipitation step to remove them before measuring LDH activity. nih.gov

Table 2: Optimized Components for a Custom LDH Release Assay

| Component | Concentration in Assay Buffer | Reference |

|---|---|---|

| Iodonitrotetrazolium chloride | 2 mM | nih.gov |

| β-Nicotinamide adenine dinucleotide sodium salt | 3.2 mM | nih.gov |

| Lithium lactate | 160 mM | nih.gov |

| 1-Methoxyphenazine methosulfate | 15 µM | nih.gov |

| Tris-HCl, pH 8.2 | 0.2 M | nih.gov |

Determination of Nitric Oxide Reductase Activity

Phenazine methosulfate, in conjunction with ascorbic acid, is used to determine the activity of nitric oxide reductase. chemicalbook.inscientificlabs.iempbio.comscbt.com This application highlights the versatility of PMS as an electron carrier in assays for various redox enzymes.

Investigations into Oxidative Phosphorylation Processes

Phenazine methosulfate has been utilized as a tool to investigate the process of oxidative phosphorylation in mitochondria. nih.gov It can act as an artificial electron acceptor, influencing the electron transport chain and, consequently, the production of ATP. nih.gov Studies have shown that PMS can stimulate glucose metabolism in isolated perfused rat lungs, mimicking some effects of uncouplers of oxidative phosphorylation like 2,4-dinitrophenol (B41442) (DNP). nih.gov Perfusion with PMS led to a significant increase in CO2 production without altering the levels of lactate and pyruvate, indicating a shift in the cytoplasmic redox state. nih.gov However, PMS can also inhibit oxidative phosphorylation, highlighting its complex effects on mitochondrial metabolism.

Studies on Mitochondrial Electron Transport Chain Interactions

Phenazine methosulfate interacts with multiple components of the mitochondrial electron transport chain, making it a valuable probe for studying this fundamental process. chemicalbook.inmpbio.com It can accept electrons from various points in the chain, including those upstream of the sites of action of inhibitors like rotenone, antimycin A, and amobarbital. nih.gov This property allows researchers to bypass specific complexes and study isolated segments of the electron transport chain.

PMS can abstract electrons from the respiratory chain and transfer them to molecular oxygen, leading to the formation of superoxide (B77818) radicals. mdpi.com This redox cycling capability has been used to study oxidative stress and its effects on mitochondrial components. mdpi.com Furthermore, studies in Saccharomyces cerevisiae have suggested an interaction between the mitochondrial electron transport chain and a plasma membrane electron transport system, where PMS was used to facilitate the reduction of a cell-impermeable dye. nih.gov These investigations revealed that the presence of certain subunits of mitochondrial respiratory complexes III and IV is necessary for this plasma membrane electron transport activity. nih.gov

Research on Phenazine Methosulfate in Cellular Metabolism and Bioenergetics

Modulation of Intracellular Redox Homeostasis

Phenazine (B1670421) methosulfate is recognized as a potent modulator of the intracellular redox environment. nih.govfrontiersin.org As a redox-cycling compound, it can directly interfere with the balance of reducing and oxidizing species within the cell. frontiersin.org The mechanism often involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, as PMS transfers electrons from cellular reductants like NAD(P)H to molecular oxygen. nih.govfrontiersin.org This activity can perturb the natural redox state, leading to oxidative stress and activating cellular response pathways. arizona.edu In various bacterial and eukaryotic cell models, the introduction of PMS has been shown to trigger responses to redox imbalance. frontiersin.orgplos.org

A primary mechanism by which phenazine methosulfate alters redox homeostasis is through its direct, non-enzymatic oxidation of NADH and NADPH to their oxidized forms, NAD⁺ and NADP⁺, respectively. tandfonline.com This action effectively lowers the cellular ratio of reduced to oxidized nicotinamide (B372718) nucleotides. tandfonline.com

Research conducted on Human Embryonic Kidney 293 (HEK293) cells demonstrated that exposure to PMS significantly decreased the NADH/NAD⁺ ratio under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. tandfonline.com This shift towards an oxidized state highlights its role as a potent intracellular oxidant. tandfonline.com

Table 1: Effect of Phenazine Methosulfate (PMS) on NADH/NAD⁺ Ratio in HEK293 Cells

| Condition | Treatment | Relative NADH/NAD⁺ Ratio |

| Normoxia | Control | 1.00 |

| Normoxia | PMS | 0.45 |

| Hypoxia | Control | 1.50 |

| Hypoxia | PMS | 0.60 |

| CoCl₂ (Hypoxia Mimetic) | Control | 1.35 |

| CoCl₂ (Hypoxia Mimetic) | PMS | 0.55 |

| Data adapted from a study on HEK293 cells, showing the relative decrease in the NADH/NAD⁺ ratio upon treatment with PMS under different conditions. The control under normoxia is set to 1.00 for comparison. tandfonline.com |

Due to its ability to accept electrons from NAD(P)H, phenazine methosulfate is a critical component in assays designed to assess cellular metabolic activity and viability. nih.gov In these assays, PMS acts as an intermediate electron carrier, coupling the generation of NAD(P)H by cellular dehydrogenases to the reduction of a reporter molecule, typically a tetrazolium salt like MTT, XTT, or NBT. researchgate.net

Impact on Cellular NAD(P)H/NAD(P) Ratios

Electron Transfer Across Biological Membrane Systems

Phenazine methosulfate is a lipophilic cation that can diffuse across biological membranes, enabling it to function as a transmembrane electron shuttle. researchgate.net It can accept an electron from a donor on one side of a lipid bilayer, traverse the membrane in its reduced state, and donate the electron to an acceptor on the opposite side. researchgate.net This capacity is fundamental to its use in studying bioenergetic processes in both living cells and artificial membrane models. researchgate.netjove.com

A significant application of phenazine methosulfate in bioenergetics research is its use in demonstrating chemiosmotic principles in artificial systems. researchgate.net Studies using liposomes—vesicles enclosed by a lipid bilayer that serve as models for primitive cells—have shown that PMS can mediate the formation of a proton gradient (ΔpH). researchgate.netresearchgate.net

In these experiments, PMS facilitates the transfer of electrons from an external donor, such as ascorbate (B8700270) or dithionite (B78146), to an electron acceptor, like ferricyanide, trapped inside the liposomes. researchgate.netresearchgate.net The reduction of PMS by the donor is accompanied by the uptake of a proton. researchgate.net After diffusing across the membrane, the reduced PMS is re-oxidized by the internal acceptor, releasing the proton inside the liposome (B1194612). researchgate.net This cycle effectively pumps protons into the vesicle, creating a substantial pH gradient across the membrane. researchgate.netresearchgate.net This research provides experimental support for theories on the origin of metabolic energy transduction in early life. researchgate.net

Table 2: PMS-Mediated Proton Gradient Formation in Liposome Models

| Electron Donor | Electron Acceptor (Internal) | Electron Carrier | Resulting pH Gradient (ΔpH units) | Fluorescence Quenching |

| Ascorbate | Ferricyanide | Phenazine Methosulfate | ~2.7 | 72% |

| Dithionite | Ferricyanide | Phenazine Methosulfate | ~2.7 | 72% |

| Data from studies using liposomes containing a fluorescent pH probe (9-aminoacridine) to measure the establishment of a proton gradient. researchgate.netresearchgate.net |

Research on Mitochondrial Function and Integrity

Phenazine methosulfate has been shown to directly interact with and impair the function of mitochondria. nih.gov It can intercept electrons from the mitochondrial electron transport chain (ETC), primarily from Complex I and Complex II, thereby disrupting the normal flow of electrons to oxygen. nih.govtandfonline.com This diversion of electrons not only decreases the efficiency of oxidative phosphorylation but also leads to the production of superoxide radicals, inducing mitochondriotoxic stress. nih.govarizona.edu This disruption of mitochondrial integrity can ultimately trigger pathways leading to programmed cell death. nih.gov

The mitochondrial membrane potential (Δψm) is a critical component of mitochondrial energy transduction, and its maintenance is essential for ATP synthesis and mitochondrial integrity. Research has demonstrated that phenazine methosulfate is a potent dissipator of this potential. nih.govarizona.edu

In studies using human malignant melanoma cells, exposure to PMS led to a significant and early loss of the mitochondrial transmembrane potential. nih.govarizona.edu This depolarization is a hallmark of mitochondrial dysfunction and is considered a key event in PMS-induced toxicity. nih.gov The loss of Δψm is closely linked to the compound's ability to interfere with the ETC and generate oxidative stress within the mitochondria. nih.govarizona.edu

Analysis of Alterations in Cellular Oxygen Consumption Rates

Phenazine methosulfate has been shown to directly impact mitochondrial function by altering the cellular oxygen consumption rate (OCR). As an artificial electron carrier, PMS can abstract electrons from the mitochondrial respiratory chain and transfer them to molecular oxygen, a process that can interfere with normal respiration. mdpi.comnih.gov

In studies on A375 malignant melanoma cells, exposure to PMS resulted in impaired mitochondrial oxygen consumption. semanticscholar.orgmdpi.com Real-time monitoring using a Seahorse Extracellular Flux (XF) analyzer showed that preincubation with PMS diminished the OCR, indicating mitochondriotoxicity. nih.govmdpi.com This effect is an early event in PMS-induced cellular stress. nih.gov In other contexts, such as with specific mammalian cells in perfusion culture, the addition of PMS as an artificial electron acceptor was found to increase both oxygen uptake and carbon dioxide production rates. colab.wsresearchgate.net This suggests that the effect of PMS on cellular respiration can be context-dependent, potentially varying with cell type and experimental conditions. In HeLa cells, for instance, PMS stimulates cellular respiration. nih.gov

Table 1: Effect of Phenazine Methosulfate (PMS) on Cellular Respiration Parameters

| Cell Type | Observation | Reference |

|---|---|---|

| A375 Malignant Melanoma Cells | Impaired mitochondrial oxygen consumption rate (OCR). | semanticscholar.orgmdpi.com |

| Mammalian Cells (Perfusion Culture) | Increased specific oxygen uptake rate and carbon dioxide production rate. | colab.wsresearchgate.net |

| HeLa Cells | Stimulated cellular respiration. | nih.gov |

Interplay with Mitochondrial Supercomplex Assembly and Function

Mitochondrial respiratory chain complexes can assemble into large supramolecular structures known as supercomplexes, which are thought to enhance the efficiency of electron transfer. nih.govelifesciences.orgelifesciences.org While direct studies on the effect of PMS on the assembly of these supercomplexes are limited, its mechanism of action is intrinsically linked to their function. PMS is often used in in-gel activity assays to study individual complexes, particularly Complex II (succinate dehydrogenase), which is a component of these supercomplexes. elifesciences.orgelifesciences.orgpreprints.org

Influence on Specific Metabolic Pathways

As a potent redox cycler, phenazine methosulfate significantly influences cellular metabolism by altering the intracellular redox state, particularly the NAD(P)H/NAD(P)⁺ ratio. tandfonline.comnih.gov This alteration has cascading effects on numerous metabolic pathways.

Research indicates that PMS can indirectly influence major metabolic reprogramming events. Studies where mitochondrial supercomplex assembly was impaired demonstrated a shift toward anabolism and increased glutamine metabolism. nih.govresearchgate.net This impairment led to an increased electron flux from Complex II and promoted CII-dependent respiration, which in turn upregulated glutaminolysis and glutamine oxidation. researchgate.net While PMS was not the direct cause of this reprogramming, its use in related functional assays underscores its relevance in studying these metabolic shifts. researchgate.net

More directly, in the rat lens, PMS was shown to alter the NAD⁺/NADH and NADP⁺/NADPH ratios. nih.gov This change in redox state directly altered the metabolic flux through several pathways, including the polyol pathway and key glycolytic control sites like glyceraldehyde 3-phosphate dehydrogenase. nih.gov In rat adipose tissue, PMS was found to stimulate fatty acid synthesis from lactate (B86563), demonstrating a clear influence on anabolic processes. Other research has linked the Nrf2 transcription factor, a key regulator of redox homeostasis, to the redirection of glucose and glutamine into anabolic pathways, a process that can be modulated by redox-active compounds like PMS. nih.gov

In the bacterium Pseudomonas aeruginosa, phenazines are native secondary metabolites that act as electron shuttles, playing a critical role in redox homeostasis and virulence. nih.govbiorxiv.org Research exploring the interplay between the primary respiratory metabolism and this phenazine-based physiology has utilized PMS as a synthetic analog for the native compound 5-methylphenazine-1-carboxylic acid (5-Me-PCA). nih.gov

These studies revealed a reciprocal relationship where primary and secondary routes of electron flow are deeply integrated. nih.govbiorxiv.org The identity of the carbon source (the primary metabolic substrate) was found to influence the mechanisms of phenazine reduction and affect respiratory activity and the expression of terminal oxidase genes. biorxiv.orgbiorxiv.org This work provides insight into the crosstalk between primary metabolism and the physiology based on electron shuttling, a process critical for bacterial behavior and survival in diverse environments. nih.gov

Reprogramming of Metabolic Pathways (e.g., Anabolism, Glutamine Metabolism)

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Regulation Studies

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). wikipedia.org Under normoxic conditions, it is rapidly degraded, but under hypoxia, it becomes stable and activates genes involved in angiogenesis, glucose metabolism, and cell survival. wikipedia.orgelifesciences.org

Research has demonstrated that phenazine methosulfate can decrease the accumulation of HIF-1α in cells exposed to hypoxia. tandfonline.comtandfonline.comnih.gov PMS acts as an oxidant for NAD(P)H, converting it to NAD(P)⁺ and thereby lowering the cellular NADH/NAD⁺ ratio. tandfonline.com This effect was observed in multiple cell lines, including HEK293 and MCF-7 cells. tandfonline.com The PMS-induced decrease in HIF-1α stability occurs via a post-translational degradation mechanism that is independent of the typical ubiquitin-proteasome pathway. tandfonline.comnih.gov Instead, evidence points towards the involvement of a calpain-dependent degradation system. tandfonline.comnih.gov

Table 2: Effect of Phenazine Methosulfate (PMS) on the NADH/NAD⁺ Ratio in HEK293 Cells under Various Conditions

| Condition | NADH/NAD⁺ Ratio (Control) | NADH/NAD⁺ Ratio (+50 µM PMS) | Reference |

|---|---|---|---|

| Normoxia | 0.091 ± 0.011 | 0.042 ± 0.005 | tandfonline.com |

| Normoxia + DFX | 0.088 ± 0.009 | 0.039 ± 0.004 | tandfonline.com |

| Normoxia + CoCl₂ | 0.095 ± 0.012 | 0.045 ± 0.006 | tandfonline.com |

| Hypoxia | 0.285 ± 0.025 | 0.051 ± 0.007 | tandfonline.com |

Data is presented as mean ± standard deviation. DFX (Deferoxamine) and CoCl₂ (Cobalt chloride) are hypoxia mimetics.

Fluorescent Probing Applications in Cell Biology

Beyond its role in modulating metabolism, phenazine methosulfate has found application as a fluorescent probe in cell biology. nih.govnih.gov The cationic, oxidized form of PMS exhibits green fluorescence. nih.govarxiv.org Upon accepting electrons, it is reduced to the uncharged, lipophilic methyl-phenazine (MPH), which is blue-fluorescent. nih.govresearchgate.net

This redox-dependent fluorescence makes it a useful tool for imaging specific cellular compartments. nih.govnih.gov Because the oxidized PMS is hydrophilic and not readily membrane-permeant, its reduction is thought to occur primarily at the cell surface by plasma membrane NAD(P)H reductases. nih.govresearchgate.net The resulting lipophilic, blue-fluorescing MPH can then enter the cell and preferentially accumulates in hydrophobic environments, specifically lipid droplets. nih.govnih.gov This allows for the selective fluorescent labeling and imaging of lipid droplets in living cells. nih.govnih.govfrontiersin.org The fluorescence can also change back from blue to green, indicating that re-oxidation of MPH to PMS can occur within the cell, providing a dynamic way to investigate the redox environment of lipid droplets. nih.govresearchgate.net

Table 3: Fluorescent Properties of Phenazine Methosulfate (PMS) and its Reduced Form

| Compound | Form | Fluorescence Emission Maximum (λem) | Color | Cellular Localization | Reference |

|---|---|---|---|---|---|

| Phenazine Methosulfate (PMS) | Oxidized, Cationic | 526 nm | Green | Extracellular | nih.govarxiv.org |

| Methyl-phenazine (MPH) | Reduced, Uncharged | 465 nm | Blue | Lipid Droplets | nih.govarxiv.org |

Characterization of Redox-Dependent Fluorescence Properties of Phenazine (Methosulfate) and its Reduced Derivative (Methyl-Phenazine)

Phenazine methosulfate (PMS) and its reduced form, methyl-phenazine (MPH), exhibit distinct, redox-dependent fluorescence properties that are foundational to their application in bioenergetics and cellular imaging. arxiv.orgresearchgate.netnih.gov The oxidized form, PMS, is a cationic and hydrophilic compound. arxiv.orgresearchgate.net When subjected to ultraviolet (UV) excitation at a wavelength of 340 nm, aqueous solutions of PMS display green fluorescence, with a maximum emission peak (λem) at 526 nm. arxiv.orgresearchgate.netnih.govresearchgate.net

In contrast, the reduction of PMS yields methyl-phenazine (MPH), a derivative that is hydrophobic and essentially colorless. arxiv.org This reduced form shows a strong blue fluorescence under UV excitation. arxiv.orgresearchgate.netnih.gov In various media, including water, lipophilic micelles, and n-octanol, the emission peak of MPH is consistently in the blue region of the spectrum, specifically at 465 nm, 466 nm, and 469 nm, respectively. researchgate.net This significant shift in fluorescence from green to blue upon reduction is a key characteristic exploited in its research applications. arxiv.orgresearchgate.net The change in fluorescence corresponds to a structural change where the incorporation of a hydrogen atom at the nitrogen of the central ring in PMS leads to a decreased delocalization of electrons in MPH. arxiv.org

The distinct spectral properties of the oxidized and reduced forms allow for the optical monitoring of redox processes. rsc.org The transition between the green-fluorescing PMS and the blue-fluorescing MPH serves as a visual indicator of electron transfer events. arxiv.org

Table 1: Redox-Dependent Fluorescence Properties of Phenazine Methosulfate (PMS) and Methyl-Phenazine (MPH)

| Compound | Redox State | Chemical Property | Excitation Wavelength (nm) | Fluorescence Emission Color | Emission Maximum (λem) (nm) | Source |

|---|---|---|---|---|---|---|

| Phenazine (methosulfate) | Oxidized (PMS) | Hydrophilic Cation | 340 | Green | 526 | arxiv.org, researchgate.net, nih.gov, researchgate.net |

| Methyl-phenazine | Reduced (MPH) | Hydrophobic | 340 | Blue | 465 | arxiv.org, researchgate.net, nih.gov, researchgate.net |

Application in Fluorescent Labeling of Intracellular Structures, specifically Lipid Droplets

The redox-dependent and solubility characteristics of phenazine methosulfate have been harnessed for the fluorescent labeling of specific intracellular organelles, most notably lipid droplets. arxiv.orgresearchgate.netnih.gov The process relies on the differential permeability and fluorescence of the oxidized and reduced forms of the compound. arxiv.orgresearchgate.net The hydrophilic, cationic PMS is largely membrane-impermeant, meaning its reduction is thought to occur primarily at the cell exterior, likely facilitated by plasma membrane NAD(P)H reductases. arxiv.orgresearchgate.netnih.gov

Upon reduction, the resulting methyl-phenazine (MPH) is lipophilic (hydrophobic) and can readily pass through the cell membrane into the cytoplasm. arxiv.orgresearchgate.netnih.gov Due to its hydrophobic nature, MPH preferentially accumulates in the lipid-rich environment of intracellular lipid droplets. arxiv.orgresearchgate.net This accumulation results in the selective and bright blue fluorescent labeling of these organelles when observed under UV excitation (e.g., 365 nm). arxiv.orgresearchgate.netnih.gov This specific labeling has been demonstrated in various cultured cell lines, including murine mammary adenocarcinoma (LM2), human ovarian adenocarcinoma (IGROV-1), human gastric carcinoma (BGC-1), and 3T3-L1 adipocytes. arxiv.orgresearchgate.netnih.gov The lipid character of the blue-fluorescing droplets has been confirmed by their co-staining with traditional lipid dyes like Oil Red O after fixation. arxiv.orgresearchgate.netnih.gov

Research has also highlighted the dynamic nature of this labeling process. arxiv.orgresearchgate.net In studies involving 3T3-L1 adipocytes observed 24 hours after initial treatment, a change in fluorescence from blue to green was noted in some lipid droplets. arxiv.orgresearchgate.netnih.gov Specifically, large lipid droplets showed a weak green emission, while smaller droplets maintained a strong green fluorescence. arxiv.orgresearchgate.net This color shift indicates the intracellular reoxidation of the blue-fluorescing MPH back to the green-fluorescing PMS, providing a visual method to study the redox dynamics within and around lipid droplets. arxiv.orgresearchgate.netnih.gov While lipid droplets are the primary site of accumulation, slight labeling of the Golgi apparatus has also been observed in some cell lines. arxiv.org

Table 2: Application of Phenazine Methosulfate in Lipid Droplet Labeling

| Target Organelle | Active Labeling Compound | Observed Fluorescence | Mechanism | Studied Cell Lines | Source |

|---|---|---|---|---|---|

| Lipid Droplets | Methyl-phenazine (Reduced PMS) | Bright Blue | Extracellular reduction of PMS to lipophilic MPH, which passively enters the cell and accumulates in lipid-rich structures. | LM2, IGROV-1, BGC-1, 3T3-L1 adipocytes | arxiv.org, researchgate.net, nih.gov |

| Lipid Droplets (dynamic change) | Phenazine methosulfate (Reoxidized MPH) | Weak to Strong Green | Intracellular reoxidation of MPH back to PMS over time, indicating local redox activity. | 3T3-L1 adipocytes | arxiv.org, researchgate.net, nih.gov |

Applications in Microbiology and Bioelectrochemical Systems Research

Extracellular Electron Transfer (EET) Mediation

Extracellular electron transfer is a metabolic process that connects the bioenergetics of some microorganisms with electron acceptors or donors outside the cell, such as minerals or electrodes. portlandpress.com PMS is widely employed as an artificial electron shuttle to study and enhance these processes. nih.govresearchgate.net

Phenazine (B1670421) methosulfate effectively mediates extracellular electron transfer by shuttling electrons from microbial cells to external electrodes. In this role, PMS acts as a redox-active molecule that can cross cell membranes to accept electrons from intracellular reducing agents, such as NADH and NADPH. Once reduced, it diffuses back out of the cell and transfers the electrons to an external acceptor, like an electrode in a microbial fuel cell (MFC) or other bioelectrochemical system. researchgate.net This process is a form of mediated electron transfer, which can significantly enhance the electrical communication between the microbe's internal metabolism and an external circuit. researchgate.net

The use of PMS has been instrumental in demonstrating that phenazines can support survival in anaerobic bacterial suspensions by shuttling electrons to a poised-potential electrode, which acts as a distal oxidant. pnas.orgnih.gov This mechanism is particularly relevant in environments where direct access to terminal electron acceptors like oxygen is limited, such as in the dense, inner layers of a biofilm. pnas.orgnih.gov

The addition of phenazines, including PMS, can improve the rate of electron transfer in microbial fuel cells and other bioelectrochemical applications. nih.gov The slow rate of electron transfer from the microorganism to the anode is a common limiting factor in the efficiency of these systems. nih.gov By acting as soluble electron shuttles, compounds like PMS can bypass this bottleneck, leading to increased current and power densities. science.gov

Research has demonstrated that PMS can facilitate electron transfer from various microorganisms, including the model bacterium Escherichia coli, during the metabolism of substrates like glucose. researchgate.net The efficiency of this mediated EET is dependent on the mediator's structure and its redox potential relative to the microbial electron transport chain components. portlandpress.comresearchgate.net For instance, early studies in photoelectrochemical cells highlighted that both phenazine methosulfate and phenazine ethosulfate served as effective electron acceptors. nih.govdntb.gov.ua This has spurred further research into engineering bacteria to produce their own electron shuttles to improve EET efficiency. science.gov

The mechanism of PMS-mediated EET often involves direct interaction with specific proteins in the bacterial cell envelope, particularly outer membrane cytochromes. These multiheme proteins are key components of the natural EET pathways in many electroactive bacteria. nih.gov

In Shewanella oneidensis, a well-studied model for EET, outer membrane decaheme c-type cytochromes like MtrC and OmcA are crucial for reducing both soluble and insoluble electron acceptors. portlandpress.comnih.gov Studies have shown that these cytochromes can reduce a variety of soluble redox mediators, including the positively charged PMS. portlandpress.comnih.gov The rate and extent of this reduction correlate with the driving force provided by the potential difference between the cytochromes and the shuttle. portlandpress.com Kinetic and spectroscopic analyses have explored these interactions, revealing that MtrC and OmcA appear to interact with electron shuttles like PMS in the vicinity of some of their hemes. nih.govmdpi.com

More recently, research has identified high levels of c-type cytochrome expression in the Gram-positive, filamentous bacterium Lysinibacillus varians GY32, comparable to levels in Shewanella oneidensis. researchgate.netresearchgate.net These cytochromes were found in the cytoplasmic membrane and periplasmic space. researchgate.netresearchgate.net Using voltammetry and spectroelectrochemical techniques, researchers proved that PMS could mediate electron transfer between the c-type cytochromes of L. varians GY32 and an electrode, indicating a functional interaction. researchgate.netresearchgate.net This finding expanded the known range of microbes capable of this type of mediated EET. researchgate.net

Table 1: Research Findings on PMS Interaction with Bacterial Cytochromes

| Microbial Species | Cytochrome Type | Key Findings | References |

|---|---|---|---|

| Shewanella oneidensis | Decaheme c-type (MtrC, OmcA) | MtrC and OmcA reduce soluble electron shuttles, including PMS. The reaction rate correlates with the redox potential difference. | portlandpress.com, nih.gov |

| Lysinibacillus varians GY32 | c-type | Expresses high levels of c-type cytochromes. PMS was shown to mediate electron transfer between these cytochromes and an electrode. | researchgate.net, researchgate.net |

Enhancement of EET Efficiency in Diverse Microbial Systems

Role in Microbial Bioenergetics and Metabolism

Beyond its role as an external electron shuttle, PMS can directly influence the internal metabolic and energetic state of microorganisms. cdnsciencepub.comnih.govcdnsciencepub.com Its effects can be species-specific, highlighting different strategies of microbial energy conservation and electron transport. cdnsciencepub.comnih.gov

The artificial electron donor system of PMS combined with ascorbate (B8700270) has been shown to have contrasting effects on the bioenergetics of different bacteria. cdnsciencepub.comnih.govcdnsciencepub.com

In Pseudomonas aeruginosa, PMS-ascorbate inhibits the active transport of substrates like glucose. cdnsciencepub.comnih.govcdnsciencepub.com This inhibition occurs under both aerobic and anaerobic conditions and leads to a rapid depletion of intracellular adenosine (B11128) triphosphate (ATP) levels, even when other energy sources are available. cdnsciencepub.comnih.govcdnsciencepub.com A similar inhibitory effect was observed with a membrane-impermeable analog, suggesting that PMS acts at the cell surface to divert electrons from the respiratory chain before they can contribute to proton motive force generation and ATP synthesis. cdnsciencepub.comnih.gov

Conversely, in Escherichia coli, the same PMS-ascorbate system acts as an energy source, stimulating ATP formation. cdnsciencepub.comnih.govcdnsciencepub.com This indicates that in E. coli, the electrons donated by reduced PMS can enter the respiratory chain at a point that allows for oxidative phosphorylation to occur, driving ATP synthesis and active transport. annualreviews.org

Table 2: Effects of PMS-Ascorbate on Bacterial Bioenergetics

| Bacterial Species | Effect on Active Transport | Effect on ATP Formation | References |

|---|---|---|---|

| Pseudomonas aeruginosa | Inhibition | Depletion | cdnsciencepub.com, nih.gov, cdnsciencepub.com |

| Escherichia coli | Stimulation | Formation | cdnsciencepub.com, nih.gov, cdnsciencepub.com |

Phenazines, including exogenously added PMS, play a significant role in the development and physiology of biofilms, which are structured communities of cells. nih.govasm.org Within biofilms, gradients of nutrients and electron acceptors like oxygen create distinct metabolic zones. nih.gov

Studies on Pseudomonas aeruginosa and the fungus Candida albicans have shown that phenazines can inhibit the formation of complex, wrinkled colony biofilms. asm.orgnih.govresearchgate.netcolumbia.edu At non-toxic concentrations, PMS was found to prevent the yeast-to-filament transition in C. albicans and led to the development of smooth, unstructured colonies instead of wrinkled ones. asm.orgnih.govresearchgate.net This effect is linked to the inhibition of respiration; phenazines impair the use of non-fermentable carbon sources and increase the production of fermentation byproducts. asm.orgnih.gov The structured, wrinkled regions of a normal biofilm allow for greater oxygen access and higher respiratory activity, a process that is disrupted by PMS. asm.org

Regulation of Gene Expression in Phenazine-Producing Bacteria

Phenazines, including PMS, are not merely metabolic byproducts but also act as signaling molecules that regulate gene expression in the bacteria that produce them. nih.gov Research shows that these compounds can trigger significant changes in the bacterial transcriptome.

In Pseudomonas aeruginosa, phenazines like pyocyanin (B1662382) and the synthetic compound PMS are known to activate the redox-sensing transcription factor SoxR. pnas.org This activation leads to the induced expression of the MexGHI-OpmD efflux pump, which is involved in transporting phenazines. pnas.org Studies on P. aeruginosa PA14 have shown that the global regulators RpoS and Hfq/Crc are involved in managing the effects of methylated phenazines within biofilms, indicating a complex regulatory network that controls phenazine activity and its physiological impact. pnas.orgnih.gov

Transcriptome analysis in Pseudomonas chlororaphis revealed that phenazine production led to the upregulation of 64 genes and the downregulation of 41 genes, many of which are associated with cell adhesion and the development of biofilms. researchgate.net In the fungus Candida albicans, PMS has been shown to modulate the expression of genes involved in the transition from yeast to hyphal form, a key virulence trait. scirp.org It inhibits this transition by upregulating hyphal suppressor genes such as Tup1, Mig1, and Nrg1, thereby demonstrating cross-kingdom regulatory effects. scirp.org

Table 1: Effect of Phenazine Methosulfate (PMS) on Gene Expression in Candida albicans

| Gene | Pathway | Effect of PMS | Fold Change |

|---|---|---|---|

| Efg1 Downstream Genes | |||

| Ece1 | Ras1-cAMP-Efg1 | Downregulated | -1.56 |

| Hwp1 | Ras1-cAMP-Efg1 | Downregulated | -11.16 |

| MAPK Pathway Genes | |||

| Hst7 | Cek1-MAPK | Upregulated | +1.44 |

| Cek1 | Cek1-MAPK | Upregulated | +1.43 |

| Cph1 | Cek1-MAPK | Upregulated | +2.57 |

| Hyphal Suppressor Genes | |||

| Nrg1 | Negative Regulation | Upregulated | +1.53 |

| Mig1 | Negative Regulation | Upregulated | +2.96 |

| Tup1 | Negative Regulation | Upregulated | +17.95 |

Data sourced from a study on the effect of PMS on C. albicans gene expression involved in yeast to hyphal form signal transduction. scirp.org

Study of Microbial Self-Protection Mechanisms against Phenazines

Phenazine-producing microbes must possess mechanisms to protect themselves from the potential toxicity of these redox-active compounds. frontiersin.org A primary strategy for self-resistance is the active efflux of the compounds from the cell.

In the soil bacterium Lysobacter antibioticus OH13, which produces the potent phenazine antibiotic myxin (B609384), a specific resistance-nodulation-division (RND) family multidrug efflux pump, LexABC, has been identified. frontiersin.org This pump confers resistance not only to myxin but also to the structurally similar phenazine methosulfate. frontiersin.org The expression of the lexABC genes is promoted by myxin and is under the positive control of a LysR-type transcriptional regulator, LexR, indicating a coordinated system of production and protection. frontiersin.orgresearchgate.net

Similarly, in Pseudomonas aeruginosa, the MexGHI-OpmD efflux pump plays a role in phenazine transport. pnas.org Beyond efflux pumps, enzymatic modification is another self-protection strategy. P. aeruginosa PA14 utilizes a putative monooxygenase, PumA, which contributes to phenazine resistance, especially against the more oxidizing N-methylated phenazines. nih.gov Research suggests that while the MexGHI-OpmD pump makes the cellular phenazine pool more reducing through efflux, PumA acts to make it more oxidizing, creating a balanced control over the biological activity of the phenazine pool. nih.gov Studies have also implicated the global carbon catabolite repression (CCR) system in mitigating phenazine toxicity, as mutants lacking the Crc protein showed increased sensitivity to PMS. nih.gov

Development of Biosensors and Bioelectrocatalytic Devices

The ability of phenazine methosulfate to act as an efficient electron shuttle has made it a valuable component in the design of various biosensors and bioelectrocatalytic devices. unibas.itmdpi.com

Electrochemical Sensors for Detection of Biomolecules

Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to provide sensitive and specific detection of target molecules. nih.gov Phenazine methosulfate is often employed as a redox mediator in these systems. mdpi.com It facilitates electron transfer between the active site of an enzyme and the surface of an electrode, which is the basis of the sensor's signal. capes.gov.br

An example of this application is a bioelectrocatalytic sensor for nicotinic acid. In this system, bacterial cells of Pseudomonas fluorescens were immobilized on a carbon paste electrode. capes.gov.br In the presence of PMS, the electrode generated an anodic current proportional to the concentration of nicotinic acid, as PMS acted as the electron transfer mediator between the bacterial enzymatic reaction and the electrode. capes.gov.br

Design and Characterization of Electrochemical Aptamer-Based Biosensors (E-ABs)

Electrochemical aptamer-based (E-AB) sensors are a specialized type of biosensor that uses aptamers—single-stranded DNA or RNA molecules that bind to specific targets—as the recognition element. mdpi.com The binding of the target molecule induces a conformational change in the aptamer, which alters the efficiency of electron transfer between a tethered redox probe and the electrode surface. mdpi.com

A novel amine-reactive phenazine ethosulfate (arPES), a derivative of PMS, has been successfully used as a redox probe in E-ABs. mdpi.comunc.edu In one study, arPES was conjugated to a thrombin-binding aptamer. mdpi.com The resulting sensor could detect thrombin with a distinct electrochemical signal. mdpi.com This PES-based probe was found to be more stable at physiological pH compared to methylene (B1212753) blue, a commonly used redox probe, presenting an opportunity to improve the design and performance of E-ABs for monitoring biological fluids. mdpi.com

Table 2: Comparison of Redox Probes for Electrochemical Aptamer-Based Biosensors

| Feature | Amine-reactive Phenazine Ethosulfate (arPES) | Methylene Blue (MB) |

|---|---|---|

| Redox Potential (vs. Ag/AgCl at pH 7) | -0.15 V | -0.25 V |

| Signal Stability at pH 8 (% of signal at pH 7) | ~80% | ~60% |

| Key Advantage | More stable signal at physiological pH, offering potential for simultaneous multi-analyte detection. mdpi.comunc.edu | Widely used and well-characterized. |

Data sourced from a comparative study of arPES and MB as redox probes for thrombin detection. mdpi.com

Application as a Mediator in Microbial Fuel Cells

Microbial fuel cells (MFCs) are bioelectrochemical devices that convert the chemical energy stored in organic matter directly into electrical energy through the metabolic activity of microorganisms. In many MFCs, electron transfer from the bacteria to the anode is a rate-limiting step. To overcome this, exogenous redox mediators, or electron shuttles, can be added.

Phenazine methosulfate is an effective mediator in MFCs. researchgate.net It shuttles electrons from the microbial cells to the anode, thereby enhancing the efficiency of extracellular electron transfer (EET) and increasing the current density of the fuel cell. Research has identified optimal conditions for its use, including concentrations around 0.1–1 mM and a pH range of 5.0–7.0. The use of PMS has been explored in MFCs and other bioelectrochemical systems utilizing various bacteria, including Pseudomonas aeruginosa and Cupriavidus necator, to facilitate electron transfer and study biofilm physiology under electrochemical control. kit.edunih.gov

Research into Antimicrobial Properties of Phenazines and Derivatives

Phenazines as a class, including both natural and synthetic derivatives, are known for their broad-spectrum antimicrobial properties. researchgate.netnih.gov Their mechanism of action is often attributed to their ability to undergo redox cycling, which leads to the generation of reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide. mdpi.com These ROS can cause oxidative stress and damage cellular components, leading to the inhibition of microbial growth or cell death. scirp.org

Phenazine methosulfate has demonstrated antifungal activity against the opportunistic pathogen Candida albicans. Studies have shown that PMS can inhibit planktonic growth, prevent the formation of biofilms, and reduce the adhesion of C. albicans to surfaces. scirp.org The antimicrobial potential of phenazine structures has led to the development and patenting of novel phenazine derivatives specifically designed as antimicrobial agents to combat microbial infections, including those involving biofilms. google.com

Investigation of Pseudomonas Competition Strategies and Phenazine Production

The bacterium Pseudomonas aeruginosa is a versatile opportunistic pathogen known for its ability to thrive in diverse environments and its significant role in infections, particularly in cystic fibrosis patients. caltech.edumdpi.com A key to its success is the production and secretion of a variety of redox-active phenazine compounds, which are considered major virulence factors. csic.esresearchgate.net These molecules are instrumental in the bacterium's ability to outcompete other microorganisms. caltech.edursc.org